molecular formula C17H22N4O4S2 B2441845 4-[(2-methylpiperidin-1-yl)sulfonyl]-N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide

4-[(2-methylpiperidin-1-yl)sulfonyl]-N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide

Cat. No.: B2441845
M. Wt: 410.5 g/mol
InChI Key: DQKXVDMTLTWBSJ-UHFFFAOYSA-N
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Description

4-[(2-methylpiperidin-1-yl)sulfonyl]-N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide is a useful research compound. Its molecular formula is C17H22N4O4S2 and its molecular weight is 410.5 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-(2-methylpiperidin-1-yl)sulfonyl-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4S2/c1-12-5-3-4-10-21(12)27(23,24)14-8-6-13(7-9-14)16(22)18-17-20-19-15(25-17)11-26-2/h6-9,12H,3-5,10-11H2,1-2H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQKXVDMTLTWBSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)CSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[(2-methylpiperidin-1-yl)sulfonyl]-N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide is a synthetic molecule that incorporates a piperidine moiety and an oxadiazole structure, both of which are known for their diverse biological activities. This article reviews the biological activity associated with this compound, focusing on its potential pharmacological effects based on available literature.

Structural Overview

The molecular formula of this compound is C16H22N4O3SC_{16}H_{22}N_{4}O_{3}S, and its structure is characterized by the following features:

  • A piperidine ring, which is often linked to various therapeutic effects including analgesic and anti-inflammatory properties.
  • An oxadiazole moiety, recognized for its role in antimicrobial and anticancer activities.

Antibacterial Activity

Research indicates that compounds with similar structures have demonstrated significant antibacterial properties. For instance, synthesized derivatives bearing oxadiazole and piperidine moieties showed moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly against acetylcholinesterase (AChE) and urease. In studies involving related compounds, strong inhibitory activities were observed with IC50 values indicating effective inhibition at low concentrations. For example, certain derivatives exhibited IC50 values as low as 0.63 µM against AChE . This suggests that the compound may have applications in treating conditions like Alzheimer's disease or other cholinergic dysfunctions.

Antioxidant Activity

The presence of a methylsulfanyl group in the structure may confer antioxidant properties. Compounds with similar functional groups have been shown to scavenge free radicals effectively, which can protect cells from oxidative stress and related diseases . This activity could be beneficial in developing treatments for conditions exacerbated by oxidative damage.

Case Studies

  • Antimicrobial Efficacy : A study synthesized a series of oxadiazole derivatives and evaluated their antibacterial activity against E. coli and Staphylococcus aureus. The findings indicated that modifications to the piperidine structure significantly enhanced antibacterial potency .
  • Enzyme Inhibition Profile : Another investigation focused on the enzyme inhibitory properties of oxadiazole-piperidine hybrids. The results showed that specific substitutions on the oxadiazole ring improved AChE inhibition compared to standard drugs .

Data Tables

Biological ActivityCompound StructureIC50 Value (µM)Reference
AntibacterialOxadiazole-Piperidine Derivative0.63
AChE InhibitionSimilar Oxadiazole Derivative2.14
AntioxidantMethylsulfanyl Group Containing CompoundN/A

Preparation Methods

Oxidative Sulfurization

Adapted from sulfone antifungal agents, this method uses potassium permanganate (KMnO₄) in glacial acetic acid:

Reaction Scheme :
2-Methylpiperidine → Thioether intermediate → Sulfone via KMnO₄ oxidation

Conditions :

  • Oxidant : KMnO₄ (2.2 eq)
  • Solvent : Glacial acetic acid
  • Temperature : 70°C, 8 hr

Outcome :

Metric Value Source
Conversion Rate 89%
Purity (HPLC) >95%

Direct Sulfonylation

Alternative approach using 2-methylpiperidine and sulfonyl chloride:

Procedure :

  • React 2-methylpiperidine (1.0 eq) with chlorosulfonic acid (1.1 eq) in dichloromethane at −10°C.
  • Quench with ice-water and extract with ethyl acetate.

Advantages :

  • Shorter reaction time (2–3 hr).
  • Avoids harsh oxidants.

Amide Coupling: Integration of Benzamide and Oxadiazole

The final step involves coupling 4-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid with 5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-amine. Methods from antigonococcal benzamide synthesis and 1,2,4-oxadiazole bioisosteres were optimized:

Reagents :

  • BOP reagent (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate)
  • N,N-Diisopropylethylamine (DIPEA)

Procedure :

  • Activate the benzoic acid (1.0 eq) with BOP (1.2 eq) and DIPEA (2.0 eq) in DMF at 0°C for 15 min.
  • Add oxadiazol-2-amine (1.1 eq) and stir at room temperature for 12 hr.

Optimization Insights :

  • Solvent : DMF outperforms THF or DCM due to better reagent solubility.
  • Coupling Agent : BOP provides higher yields (85–90%) compared to EDCI (70–75%).

Characterization Data :

  • ¹H NMR (DMSO-d₆): δ 8.21 (d, J = 8.5 Hz, 2H, Ar–H), 3.15 (q, J = 7.5 Hz, 2H, SCH₂), 1.30 (t, J = 7.0 Hz, 3H, CH₃).
  • LC-MS : m/z 505.1 [M+H]⁺.

Purification and Crystallization

Final purification leverages techniques from polymorph research:

Protocol :

  • Dissolve crude product in n-heptane/ethyl acetate (9:1) at 100°C.
  • Cool to 4°C at 0.5°C/min, yielding crystalline product.

Results :

Parameter Value Source
Crystallinity 92–95%
Purity 99.2% (HPLC)

Challenges and Methodological Gaps

  • Regioselectivity in Oxadiazole Formation : Competing 1,2,4-oxadiazole byproducts may form if temperature exceeds 5°C.
  • Sulfonylation Efficiency : Direct methods require stringent moisture control to prevent hydrolysis.
  • Scalability : BOP reagent costs may limit industrial application; alternatives like HATU warrant exploration.

Q & A

Q. What are the standard synthetic routes for this compound, and what are the critical reaction steps?

The compound is synthesized via multi-step protocols. Key steps include:

  • Formation of the 1,3,4-oxadiazole ring through cyclization of hydrazides under reflux with reagents like CS₂ and KOH .
  • Introduction of the sulfonamide group via nucleophilic substitution using 4-bromomethylbenzenesulfonyl chloride and 2-methylpiperidine .
  • Coupling of intermediates (e.g., oxadiazole-thiolate nucleophiles with sulfonyl electrophiles) in polar aprotic solvents like DMF, using LiH as a base . Reaction progress is monitored via TLC, and purification involves recrystallization (methanol) or column chromatography .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • IR spectroscopy identifies functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹, oxadiazole C=N at ~1600 cm⁻¹) .
  • ¹H-NMR confirms substituent integration, such as methylsulfanyl (δ ~2.1 ppm) and piperidine protons (δ ~1.2–3.0 ppm) .
  • EI-MS provides molecular ion peaks and fragmentation patterns to verify molecular weight (e.g., [M⁺] at m/z 424.53 for C₁₈H₂₄N₄O₄S₂) .

Q. What in vitro methods are used for preliminary antibacterial screening?

  • Agar well diffusion or broth microdilution assays determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Activity is compared to standard antibiotics (e.g., ciprofloxacin), with MICs ≤25 µg/mL considered significant .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Solvent selection : DMF enhances nucleophilicity in coupling reactions but may require post-reaction aqueous workup to remove LiH residues .
  • Catalyst use : K₂CO₃ or Na₂CO₃ in acetonitrile improves electrophilic substitution efficiency .
  • Temperature control : Reflux (e.g., 80–100°C) accelerates cyclization but must avoid decomposition of heat-sensitive intermediates .

Q. How to resolve contradictions in spectral data between studies?

  • Cross-validate techniques : Combine ¹³C-NMR with HSQC to assign ambiguous proton environments (e.g., overlapping piperidine signals) .
  • X-ray crystallography provides definitive bond-length and angle data to resolve stereochemical disputes .
  • Reproducibility checks : Verify solvent effects (e.g., DMSO-d₆ vs. CDCl₃) on chemical shifts .

Q. What computational strategies predict biological targets and mechanisms?

  • Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with enzymes (e.g., bacterial dihydrofolate reductase) or receptors .
  • MD simulations assess binding stability (RMSD <2 Å over 100 ns) and identify key residues (e.g., hydrogen bonds with sulfonyl groups) .
  • SAR analysis links substituent effects (e.g., methylsulfanyl vs. methoxy) to activity trends .

Q. What challenges arise in validating enzyme inhibition mechanisms?

  • Off-target effects : Use kinase profiling panels (e.g., Eurofins) to confirm selectivity .
  • Enzyme kinetics : Michaelis-Menten assays with varying substrate concentrations differentiate competitive vs. non-competitive inhibition .
  • Cellular uptake : LC-MS quantifies intracellular compound levels to distinguish poor permeability from true inactivity .

Q. How do structural modifications influence bioactivity?

  • Oxadiazole substituents : Electron-withdrawing groups (e.g., -NO₂) enhance antibacterial activity but reduce solubility .
  • Piperidine methylation : 2-Methylpiperidine improves metabolic stability compared to unsubstituted analogs .
  • Sulfonamide linker : Rigid spacers (e.g., benzene vs. alkyl chains) optimize target binding .

Methodological Tables

Q. Table 1: Key Synthetic Steps and Conditions

StepReaction TypeReagents/ConditionsPurposeYield Range
1CyclizationCS₂, KOH, EtOH, reflux (4–5 hr)Oxadiazole formation60–75%
2Sulfonation4-Bromomethylbenzenesulfonyl chloride, Na₂CO₃, H₂OSulfonamide introduction70–85%
3CouplingLiH, DMF, 4–6 hrNucleophilic substitution50–65%

Q. Table 2: Bioactivity Comparison of Analogues

Substituent (R)MIC (µg/mL, S. aureus)Enzyme IC₅₀ (nM)Reference
-SCH₃12.585
-OCH₃25120
-NO₂6.2545

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